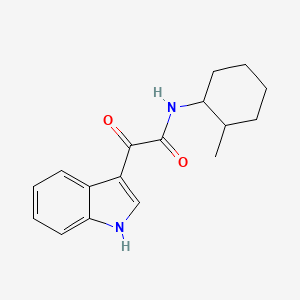

2-(1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide, also known as IMCA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of indole-based compounds, which are known for their diverse biological activities.

Aplicaciones Científicas De Investigación

Stereoselective Synthesis in Organic Chemistry

- A study demonstrated the treatment of N-(2-arylcyclohex-1-en-1-yl)-α-(methylthio)acetamides leading to the synthesis of cis and trans-fused 3a-aryloctahydroindoles, with applications in the production of complex molecules like mesembrane (Saito, Matsuo, & Ishibashi, 2007).

Antimicrobial Activity

- Research on novel 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives revealed promising antibacterial and antifungal activities against various pathogenic microorganisms, indicating potential applications in antimicrobial drug development (Debnath & Ganguly, 2015).

Asymmetric Synthesis and Alkaloid Production

- A study described highly enantioselective 1,3-dipolar cycloaddition reactions, leading to the synthesis of chiral indolizidine derivatives including (+)-tashiromine, demonstrating the compound's utility in creating complex natural products and bioactive compounds (Suga et al., 2013).

Pharmacological Evaluation as Cannabinoid Receptor Ligands

- A study synthesized a series of indol-3-yl-oxoacetamides and evaluated them as potent and selective ligands for the cannabinoid receptor type 2, indicating potential applications in the field of neuropharmacology (Moldovan et al., 2017).

Plant Growth Regulation

- Research involving the synthesis of stable-isotope labeled metabolites of indole-3-acetic acid, a phytohormone, indicated its role in plant growth and development regulation (Ilić, Magnus, Östin, & Sandberg, 1997).

Anti-inflammatory and Analgesic Activities

- A study on substituted phenoxy acetamide derivatives, involving compounds with a cyclohexyl nucleus, showed significant anti-inflammatory, analgesic, and antipyretic activities, suggesting therapeutic potential in these areas (Rani, Pal, Hegde, & Hashim, 2014).

Antimicrobial and GST Enzyme Activity

- The synthesis of 4(1H-Indol-3-yl)-2-Thioxopyridine Derivatives and their evaluation for antimicrobial and GST enzyme activity suggested their potential in treating microbial infections and influencing enzymatic processes (Attaby, Ramla, & Gouda, 2007).

Versatility in Organic Synthesis

- The molecule's utility in organic synthesis was demonstrated through its involvement in various synthetic pathways, leading to the creation of novel, structurally diverse substances with promising antimicrobial activities (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Mecanismo De Acción

Target of Action

Indole and its derivatives, which are structurally similar to this compound, are known to interact with various targets such as nuclear receptors and intestinal hormones .

Mode of Action

Related indole derivatives have been reported to activate nuclear receptors and regulate intestinal hormones .

Biochemical Pathways

Indole and its derivatives, which are structurally similar to this compound, are known to be involved in various biological effects by circulating in the plasma .

Pharmacokinetics

Related compounds such as methyl 2-(1h-indol-3-yl)acetate are known to be endogenous metabolites .

Result of Action

Related indole derivatives have been reported to maintain intestinal homeostasis and impact liver metabolism and the immune response .

Action Environment

The action of related compounds such as methyl 2-(1h-indol-3-yl)acetate may be influenced by various factors including the gut microbiota .

Propiedades

IUPAC Name |

2-(1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11-6-2-4-8-14(11)19-17(21)16(20)13-10-18-15-9-5-3-7-12(13)15/h3,5,7,9-11,14,18H,2,4,6,8H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIXYOGMCYFKAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)C(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2698936.png)

![1-[4-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B2698947.png)